molecular formula C6H12O2 B6236446 2-(1-(Hydroxymethyl)cyclopropyl)ethanol CAS No. 154393-49-4

2-(1-(Hydroxymethyl)cyclopropyl)ethanol

Cat. No. B6236446
CAS RN: 154393-49-4
M. Wt: 116.16 g/mol
InChI Key: HITKZZXNPQCJGP-UHFFFAOYSA-N
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Description

2-[1-(Hydroxymethyl)cyclopropyl]ethan-1-ol, commonly referred to as 2-HMCPE, is a cyclic ether compound with a wide range of applications in the chemical and pharmaceutical industries. It is used as a starting material for the synthesis of a variety of compounds, including drugs, agrochemicals, and other specialty chemicals. Furthermore, it has been studied for its potential use in the treatment of a wide range of diseases and conditions, including diabetes, obesity, and cancer.

Scientific Research Applications

2-HMCPE has been studied extensively in the scientific literature for its potential use in a variety of applications. It has been studied for its potential use in the treatment of diabetes, obesity, and cancer, as well as its potential use as an anti-inflammatory agent. Furthermore, it has been studied for its potential use in the synthesis of a variety of compounds, including drugs, agrochemicals, and other specialty chemicals.

Mechanism of Action

The exact mechanism of action of 2-HMCPE is not fully understood. However, it is believed to interact with a variety of biological targets, including enzymes and receptors, to modulate their activity. Furthermore, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
2-HMCPE has been studied for its potential use in the treatment of a variety of diseases and conditions. It has been shown to have anti-inflammatory, antioxidant, and anti-diabetic effects in animal models. Furthermore, it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

2-HMCPE is a relatively stable compound and is easy to synthesize in the lab. Furthermore, it is relatively non-toxic and can be used in a variety of experiments. However, it is important to note that the exact mechanism of action of 2-HMCPE is not fully understood and further research is needed to fully elucidate its biological effects.

Future Directions

Future research should focus on elucidating the exact mechanism of action of 2-HMCPE and its potential use in the treatment of a variety of diseases and conditions. Furthermore, further studies should be conducted to assess the safety and efficacy of 2-HMCPE for its potential use in humans. Additionally, further research should be conducted to assess the potential use of 2-HMCPE in the synthesis of a variety of compounds, including drugs, agrochemicals, and other specialty chemicals. Finally, further studies should be conducted to assess the potential use of 2-HMCPE in the development of new therapeutic agents.

Synthesis Methods

2-HMCPE can be synthesized in a variety of ways, including the use of a Grignard reaction, Wittig reaction, and the Wurtz reaction. The Grignard reaction is the most common method of synthesis, as it allows for the direct synthesis of 2-HMCPE from the corresponding alkyl halide. The Wittig reaction is also commonly used, as it allows for the synthesis of 2-HMCPE from aldehydes and ketones. Finally, the Wurtz reaction is used to synthesize 2-HMCPE from alkyl halides and alkyl halides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[1-(hydroxymethyl)cyclopropyl]ethan-1-ol involves the conversion of a cyclopropyl ketone to a cyclopropyl carbinol through a Grignard reaction, followed by reduction of the resulting alcohol to the desired product.", "Starting Materials": [ "Cyclopropyl ketone", "Magnesium", "Bromoethane", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: Preparation of the Grignard reagent", "Add magnesium turnings to dry ether under nitrogen atmosphere", "Add bromoethane dropwise to the mixture and stir for 30 minutes", "Add cyclopropyl ketone to the mixture and stir for 2 hours", "Step 2: Workup of the Grignard reaction", "Add water to the reaction mixture to quench the Grignard reagent", "Extract the organic layer with diethyl ether", "Dry the organic layer with anhydrous magnesium sulfate", "Step 3: Reduction of the cyclopropyl carbinol", "Dissolve the cyclopropyl carbinol in methanol", "Add sodium borohydride to the solution and stir for 2 hours", "Quench the reaction with water", "Extract the product with diethyl ether", "Dry the organic layer with anhydrous magnesium sulfate", "Distill the product to obtain 2-[1-(hydroxymethyl)cyclopropyl]ethan-1-ol" ] }

CAS RN

154393-49-4

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2-[1-(hydroxymethyl)cyclopropyl]ethanol

InChI

InChI=1S/C6H12O2/c7-4-3-6(5-8)1-2-6/h7-8H,1-5H2

InChI Key

HITKZZXNPQCJGP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCO)CO

Purity

95

Origin of Product

United States

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